

## Application Notes and Protocols for Cellular Electrophysiology Studies of AZD-1305

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD-1305 |           |
| Cat. No.:            | B605743  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

AZD-1305 is an investigational antiarrhythmic agent that exhibits a multi-ion channel blocking profile, making it a compound of interest for the management of cardiac arrhythmias, particularly atrial fibrillation.[1] Its mechanism of action involves the modulation of several key cardiac ion channels, leading to alterations in the electrophysiological properties of cardiac myocytes.[1] These application notes provide a detailed overview of the cellular electrophysiological effects of AZD-1305 and protocols for its characterization using patch-clamp techniques.

### **Mechanism of Action**

AZD-1305 exerts its antiarrhythmic effects by blocking multiple cardiac ion currents. In vitro studies have demonstrated that it inhibits the rapidly activating delayed-rectifier potassium current (I\_Kr), the L-type calcium current (I\_CaL), and the inward sodium current (I\_Na).[1] Notably, its inhibitory action on the fast sodium current (I\_Na) is more pronounced in atrial myocytes compared to ventricular myocytes.[2][3] This atrial-predominant action is a key characteristic of AZD-1305.[2][3] The compound also potently inhibits the late component of the sodium current (I\_Na\_late).[4][5] By blocking these channels, AZD-1305 prolongs the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissues.[1][2][3]



## **Data Presentation**

The following tables summarize the quantitative data on the electrophysiological effects of **AZD-1305**.

Table 1: Inhibitory Potency of AZD-1305 on Cardiac Ion Channels

| Ion Channel | IC50 Value (μM)            | Cell<br>Type/Preparation               | Reference |
|-------------|----------------------------|----------------------------------------|-----------|
| Peak I_Na   | 66                         | Dog cardiomyocytes                     | [4][5]    |
| Late I_Na   | 4.3                        | Dog cardiomyocytes                     | [4][5]    |
| hERG (I_Kr) | > IC50 for I_Na or<br>I_Kr | CHO cells, canine ventricular myocytes | [4]       |

Table 2: Effects of **AZD-1305** on Action Potential Duration (APD) in Canine Cardiac Preparations (at  $3 \mu M$ )

| Tissue Type | Region               | Control<br>APD90 (ms) | AZD-1305<br>APD90 (ms) | Change in<br>APD90 (ms) | Reference |
|-------------|----------------------|-----------------------|------------------------|-------------------------|-----------|
| Atria       | Crista<br>Terminalis | 224 ± 12              | 298 ± 30               | +74                     | [2]       |
| Atria       | Pectinate<br>Muscle  | 205 ± 8               | 283 ± 17               | +78                     | [2]       |
| Ventricles  | M cell region        | 167 ± 14              | 209 ± 14               | +42                     | [2]       |
| Ventricles  | Epicardial<br>region | 148 ± 12              | 191 ± 24               | +43                     | [2]       |

Table 3: In Vivo Electrophysiological Effects of AZD-1305 in Dogs



| Parameter   | Condition              | Control     | AZD-1305    | % Change | Reference |
|-------------|------------------------|-------------|-------------|----------|-----------|
| QT Interval | Normal Sinus<br>Rhythm | 290 ± 7 ms  | 397 ± 15 ms | +37%     | [6][7]    |
| RR Interval | Normal Sinus<br>Rhythm | 603 ± 22 ms | 778 ± 32 ms | +29%     | [6][7]    |
| QT Interval | Chronic AV<br>Block    | 535 ± 28 ms | 747 ± 36 ms | +40%     | [6][7]    |

Table 4: Effects of **AZD-1305** on Atrial and Ventricular Electrophysiological Parameters in Humans (Dose Group 3)

| Parameter                                        | Change from Baseline (ms) | Reference |
|--------------------------------------------------|---------------------------|-----------|
| Left Atrial Effective Refractory<br>Period       | +55                       | [8]       |
| Right Atrial Effective Refractory<br>Period      | +84                       | [8]       |
| Right Ventricular Effective<br>Refractory Period | +59                       | [8]       |
| Paced QT Interval                                | +70                       | [8]       |

## **Experimental Protocols**

# Protocol 1: Whole-Cell Patch-Clamp Recording of I\_Na in Isolated Cardiomyocytes

This protocol describes the measurement of both peak and late sodium currents (I\_Na) in isolated cardiac myocytes using the whole-cell patch-clamp technique.

### 1. Cell Preparation:



- Isolate single ventricular or atrial myocytes from animal hearts (e.g., canine, rabbit) using established enzymatic digestion protocols.
- Store isolated myocytes in a holding solution at room temperature for use within 2-8 hours.

#### 2. Solutions:

- External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose;
   pH adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 130 CsF, 10 CsCl, 5 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

### 3. Recording Procedure:

- Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 M $\Omega$  when filled with the internal solution.
- Obtain a giga-ohm seal (>1 G $\Omega$ ) on a single myocyte.
- Rupture the membrane to achieve the whole-cell configuration.
- Hold the cell at a holding potential of -120 mV.
- To measure peak I\_Na, apply depolarizing voltage steps from -100 mV to +40 mV in 10 mV increments for 50 ms.
- To measure late I\_Na, apply a longer depolarizing step to -20 mV for 500 ms. The late I\_Na is measured as the mean current during the last 100 ms of the pulse.
- To enhance the late I\_Na for easier measurement, Anemonia sulcata toxin II (ATX-II) at a concentration of 0.03 μM can be added to the external solution.[4]

### 4. Data Analysis:

 Measure the peak inward current for peak I\_Na and the steady-state inward current for late I\_Na.



- Construct current-voltage (I-V) relationships.
- To determine the IC50 of AZD-1305, apply cumulative concentrations of the drug and measure the percentage block of the current at each concentration. Fit the data to a Hill equation.

# Protocol 2: hERG (I\_Kr) Current Measurement in Stably Transfected Cell Lines

This protocol details the assessment of **AZD-1305**'s effect on the hERG potassium channel, which underlies the I\_Kr current, using a stably transfected cell line (e.g., HEK293 or CHO cells).

#### 1. Cell Culture:

- Culture HEK293 or CHO cells stably expressing the hERG channel in appropriate media and conditions.
- Plate cells onto glass coverslips for electrophysiological recording.

#### 2. Solutions:

- External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl<sub>2</sub>, 5 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with KOH.

### 3. Recording Procedure:

- Use patch pipettes with a resistance of 2-5 MΩ.
- Establish a whole-cell configuration.
- Hold the cell at a holding potential of -80 mV.
- Elicit hERG currents using a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.



- Apply different concentrations of AZD-1305 to the external solution and record the corresponding reduction in the tail current amplitude.
- 4. Data Analysis:
- Measure the peak tail current amplitude at -50 mV.
- Calculate the percentage inhibition of the hERG current for each concentration of AZD-1305.
- Determine the IC50 value by fitting the concentration-response data to a Hill equation.

# Protocol 3: Action Potential Duration (APD) Measurement in Cardiac Tissue Preparations

This protocol outlines the measurement of action potential duration in isolated cardiac tissue preparations (e.g., atrial or ventricular muscle strips) using sharp microelectrode recordings.

- 1. Tissue Preparation:
- Dissect cardiac tissue (e.g., canine crista terminalis, pectinate muscle, or ventricular free wall) in oxygenated Tyrode's solution.
- Mount the tissue in a perfusion chamber and superfuse with oxygenated Tyrode's solution at 37°C.
- 2. Solutions:
- Tyrode's Solution (in mM): 129 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 24 NaHCO₃, 0.4 NaH₂PO₄,
   5.5 Glucose; bubbled with 95% O₂ / 5% CO₂.
- 3. Recording Procedure:
- Impale a cell within the tissue with a glass microelectrode filled with 3 M KCl (resistance 10-20 MΩ).
- Stimulate the tissue at a constant cycle length (e.g., 500 ms) using a bipolar stimulating electrode.



- Record stable action potentials in the control condition.
- Perfuse the tissue with Tyrode's solution containing the desired concentration of AZD-1305 and record the changes in the action potential.
- 4. Data Analysis:
- Measure the action potential duration at 90% repolarization (APD90).
- Compare the APD90 values before and after the application of AZD-1305.
- Other parameters such as resting membrane potential, action potential amplitude, and maximum upstroke velocity (Vmax) can also be analyzed.

## **Mandatory Visualizations**



Click to download full resolution via product page



Caption: Signaling pathway of AZD-1305 in cardiac myocytes.



Click to download full resolution via product page



Caption: Experimental workflow for electrophysiological analysis.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD1305 Wikipedia [en.wikipedia.org]
- 2. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The combined ion channel blocker AZD1305 attenuates late Na current and IKr-induced action potential prolongation and repolarization instability PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduced ventricular proarrhythmic potential of the novel combined ion-channel blocker AZD1305 versus dofetilide in dogs with remodeled hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A randomized invasive cardiac electrophysiology study of the combined ion channel blocker AZD1305 in patients after catheter ablation of atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Cellular Electrophysiology Studies of AZD-1305]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605743#cellular-electrophysiology-techniques-with-azd-1305]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com